The Chemical Architecture of Casbene: A Diterpenoid Phytoalexin
The Chemical Architecture of Casbene: A Diterpenoid Phytoalexin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Casbene is a macrocyclic diterpene that plays a significant role in plant defense mechanisms as a phytoalexin.[1][2] Its complex bicyclic structure serves as a crucial intermediate in the biosynthesis of a diverse array of bioactive terpenoids, some of which are of significant interest for pharmaceutical development, including prostratin (B1679730) and ingenol (B1671944) mebutate.[3][4] This guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and experimental methodologies related to Casbene.
Chemical Structure and Properties
Casbene is a diterpene hydrocarbon with the molecular formula C₂₀H₃₂.[5][6] Its structure is characterized by a bicyclo[12.1.0]pentadeca-2,6,10-triene core.[5] This bicyclic system consists of a 14-membered macrocycle fused to a cyclopropane (B1198618) ring. The chemical structure features three methyl substituents at the 3-, 7-, and 11-positions, along with gem-dimethyl groups at the 15-position.[5] The systematic IUPAC name for the most common isomer is (1R,2E,6E,10E,14S)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene.[6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Casbene.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂ | [5][6] |
| Molecular Weight | 272.5 g/mol | [5] |
| Exact Mass | 272.250401021 Da | [5] |
| InChIKey | Not explicitly found | |
| CAS Number | 24286-51-9 | [5] |
| ChEBI ID | CHEBI:17695 | [5] |
Biosynthesis of Casbene
Casbene is synthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a cyclization reaction catalyzed by the enzyme casbene synthase (CBS).[3][7] This enzyme belongs to the lyase family.[7] The biosynthesis of GGPP itself originates from the mevalonate (B85504) pathway, which produces the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The biosynthetic pathway is initiated by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to form the linear precursor GGPP. Casbene synthase then facilitates an intramolecular cyclization of GGPP to yield the characteristic bicyclic structure of casbene.[3] This process is a key step in the production of a wide range of diterpenoids in plants like the castor bean (Ricinus communis) and species of Euphorbia.[1][4]
Experimental Protocols
Isolation and Quantification of Casbene from Plant Material
This protocol is adapted from methodologies used for the analysis of diterpenoids in transiently expressed Nicotiana benthamiana.[8]
-
Sample Preparation: Approximately 200 mg of dried and ground plant material is used for extraction.
-
Extraction: The ground material is suspended in 5 ml of hexane (B92381) containing a suitable internal standard (e.g., 100 µg/ml of β-caryophyllene).
-
Sonication: The mixture is sonicated for 15 minutes to facilitate the extraction of non-polar compounds like casbene.
-
Analysis by GC-MS: The hexane extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of casbene. The mass spectrum of casbene will show a characteristic molecular ion peak corresponding to its molecular weight.
Structural Elucidation by Nuclear Magnetic Resonance (NMR)
For the definitive determination of the chemical structure of casbene and its derivatives, 2D-NMR spectroscopy is employed.[9][10]
-
Purification: Casbene is first purified from the crude extract using chromatographic techniques such as column chromatography.
-
NMR Sample Preparation: A purified sample of casbene is dissolved in a deuterated solvent (e.g., C₆D₆).
-
NMR Experiments: A series of NMR experiments are conducted, including:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton and confirming the connectivity of the cyclic structure.[10]
-
The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the bicyclo[12.1.0]pentadecane scaffold of casbene.[10]
References
- 1. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casbene | C20H32 | CID 5280437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-Casbene | C20H32 | CID 5316105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Casbene synthase - Wikipedia [en.wikipedia.org]
- 8. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
